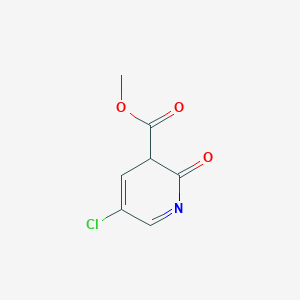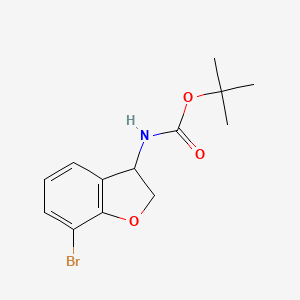
tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate is a chemical compound with the molecular formula C13H16BrNO3 It is a derivative of benzofuran, a heterocyclic organic compound, and contains a bromine atom at the 7th position of the benzofuran ring
Preparation Methods
The synthesis of tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate typically involves several steps:
Starting Materials: The synthesis begins with commercially available 7-bromo-2,3-dihydro-1-benzofuran.
Formation of Carbamate: The key step involves the reaction of 7-bromo-2,3-dihydro-1-benzofuran with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
Tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and Reduction: The benzofuran ring can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate or sodium borohydride are typically used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate can be compared with other benzofuran derivatives such as:
7-bromo-2,3-dihydro-1-benzofuran: Lacks the carbamate group, making it less versatile in chemical reactions.
tert-butyl N-(2,3-dihydro-1-benzofuran-3-yl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.
tert-butyl N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)carbamate: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
The presence of the bromine atom and the carbamate group in this compound makes it unique and potentially more useful in various applications.
Properties
Molecular Formula |
C13H16BrNO3 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16) |
InChI Key |
OKMQJPNDYZKGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


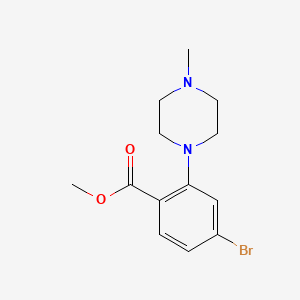
![(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B12334000.png)
![2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12334005.png)
![(E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B12334006.png)
![4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol](/img/structure/B12334011.png)
![(2E)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]amino}methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B12334013.png)
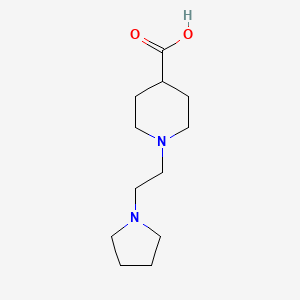
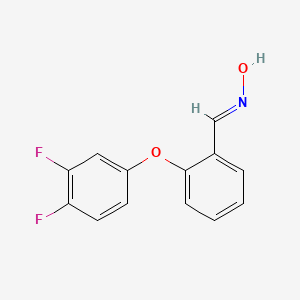
![4-[(1S)-1-aminobutyl]phenol](/img/structure/B12334059.png)
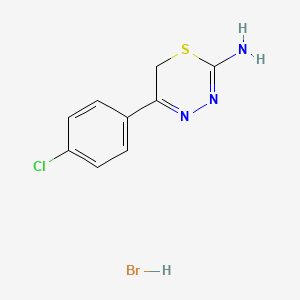

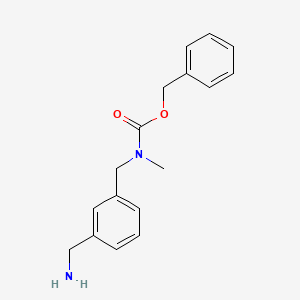
![(2E)-3-oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12334067.png)
